GS-566500, also known as PSI-352707 or chemically as L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)-, is a key metabolite of the antiviral prodrug GS-9851 (Sofosbuvir). [, , , ] This compound plays a crucial role in the metabolic pathway leading to the formation of the active antiviral agent, GS-7409 (Sofosbuvir triphosphate), which targets the hepatitis C virus (HCV) NS5B RNA polymerase. [, ]
GS-566500, also known as O-Desisopropyl O-Desphenyl Sofosbuvir, is a metabolite of Sofosbuvir, which is a nucleotide analog used in the treatment of chronic hepatitis C virus infections. This compound plays a crucial role in pharmacokinetic studies and impurity profiling of Sofosbuvir formulations. GS-566500 is classified as an impurity and is significant for regulatory compliance in drug formulation and development.
GS-566500 is derived from Sofosbuvir, which is marketed under various brand names for the treatment of hepatitis C. The compound has been identified through various studies and analytical methods that assess the pharmacokinetics and metabolism of Sofosbuvir. It is categorized under pharmaceutical impurities, specifically as a metabolite relevant to the safety and efficacy of Sofosbuvir-based therapies .
The synthesis of GS-566500 involves the metabolic conversion of Sofosbuvir within biological systems. The primary metabolic pathway includes hydrolysis and dephosphorylation processes, leading to the formation of GS-566500. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and quantify the metabolite during pharmacokinetic studies .
The molecular formula of GS-566500 is C13H19FN3O9P, with a molecular weight of 411.28 g/mol. The structure features a complex arrangement typical of nucleotide analogs, including fluorinated components that enhance its antiviral activity.
The structural characteristics contribute to its function as an active metabolite in antiviral therapies, allowing it to effectively inhibit viral replication mechanisms .
GS-566500 undergoes several chemical reactions primarily related to its metabolic degradation and interaction with other compounds in biological systems. The key reactions include:
The mechanism of action for GS-566500 revolves around its role as a metabolite of Sofosbuvir. As an active form, it participates in inhibiting the hepatitis C virus by targeting the viral polymerase enzyme responsible for RNA replication.
This mechanism highlights the importance of GS-566500 in enhancing the antiviral effects of Sofosbuvir-based regimens .
GS-566500 possesses distinct physical and chemical properties that influence its behavior in pharmaceutical applications:
These properties are essential for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing adverse effects .
GS-566500 has several scientific applications primarily related to its role as a metabolite in drug development:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: